molecular formula C8H10O3 B146663 2,3-Dimethoxyphenol CAS No. 5150-42-5

2,3-Dimethoxyphenol

Cat. No. B146663
CAS RN: 5150-42-5
M. Wt: 154.16 g/mol
InChI Key: QSZCGGBDNYTQHH-UHFFFAOYSA-N
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Description

2,3-Dimethoxyphenol is a chemical compound that is a derivative of phenol with two methoxy groups attached to the aromatic ring. It is one of the dimethoxyphenol isomers and is known for its reactivity and its role as a building block in various chemical syntheses.

Synthesis Analysis

The synthesis of compounds related to 2,3-dimethoxyphenol has been reported in several studies. For instance, dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate was synthesized through the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate under photoirradiation by direct sunlight . Another related compound, (E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol, was synthesized using 3,5-dimethoxyphenol and (E)-1,3-diphenylprop-2-en-1-ol in a metal and additive-free procedure .

Molecular Structure Analysis

The molecular and crystal structures of related compounds have been determined using single crystal X-ray analysis. For example, the crystal structure of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate revealed a slightly distorted square-planar arrangement of the central four-membered ring . The molecular geometry of 2-[(4-Fluorophenylimino)methyl]-3,5-dimethoxyphenol was compared using Hartree-Fock and density functional methods, showing that these theoretical methods can well reproduce the structure of the compound .

Chemical Reactions Analysis

The reactivity of dimethoxyphenols, including 2,3-dimethoxyphenol, has been studied in the context of lignin thermolysis. It was found that 2,3-dimethoxyphenol is significantly more reactive than other isomers, with major reaction pathways including the cleavage of the alkyl C–O bond and ring methylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 2,3-dimethoxyphenol have been investigated using various computational methods. For instance, the energetic behavior of 2-[(4-Fluorophenylimino)methyl]-3,5-dimethoxyphenol in different solvent media was examined, revealing that the total energy decreases with increasing solvent polarity . The thermodynamic properties of 2-[(2,4-Dimethylphenyl)iminomethyl]-3,5-dimethoxyphenol were calculated, indicating that the enol form is more stable than the keto form and that the compound has significant nonlinear optical properties .

Relevant Case Studies

The studies mentioned provide insights into the synthesis, structure, reactivity, and properties of compounds closely related to 2,3-dimethoxyphenol. These findings can be applied to understand the behavior of 2,3-dimethoxyphenol in various chemical contexts, such as its potential use in organic synthesis and its role in lignin degradation .

Scientific Research Applications

Enzymatic Modification for Antioxidant Synthesis

2,3-Dimethoxyphenol, a phenolic compound, has been explored in enzymatic processes to synthesize compounds with higher antioxidant capacity. A study by Adelakun et al. (2012) utilized laccase-mediated oxidation of 2,6-dimethoxyphenol to produce a dimer with significantly enhanced antioxidant properties compared to the starting substrate. This process demonstrates the potential of 2,3-dimethoxyphenol in creating bioactive compounds with beneficial antioxidant effects (Adelakun et al., 2012).

Laccase Activity and Blue Multicopper Proteins

Solano et al. (2001) investigated the oxidase activity of 2,6-dimethoxyphenol with various blue multicopper proteins from different microbial sources. Their research highlights the versatility of 2,6-dimethoxyphenol in enzymatic studies and its role in understanding the functions of such proteins across diverse microorganisms (Solano et al., 2001).

Rhus Laccase Catalysis and Product Characterization

Wan et al. (2008) focused on the catalytic oxidation of 2,6-dimethoxyphenol by Rhus laccase. The study provided detailed characterization of the products formed, thereby offering insights into the mechanisms of laccase catalysis and potential applications in organic synthesis (Wan et al., 2008).

Regioselectivity in Reductive Cleavage

Azzena et al. (1995) explored the reductive cleavage of acetals of 2,3-dimethoxyphenol, leading to the transformation of tri-oxygenated benzenes into dicarbon-substituted benzenes. This research underlines the chemical versatility of 2,3-dimethoxyphenol in complex organic synthesis processes (Azzena et al., 1995).

Thermolysis Studies

Masuku (1991) conducted thermolysis studies on 2,3-dimethoxyphenol, revealing its reactivity and the effects of its methoxyl groups. This research is crucial in understanding the thermal behavior of compounds related to lignin and their potential applications (Masuku, 1991).

Atmospheric Chemistry and Secondary Organic Aerosol Yields

Lauraguais et al. (2012) examined the atmospheric reactivity of 2,6-dimethoxyphenol, including its reaction rate with hydroxyl radicals and the resulting formation of secondary organic aerosols. This highlights the compound's significance in atmospheric chemistry and environmental studies (Lauraguais et al., 2012).

Safety And Hazards

2,3-Dimethoxyphenol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only in a well-ventilated area .

Future Directions

While specific future directions for 2,3-Dimethoxyphenol are not available, research into phenols and their derivatives continues to be a significant area of interest in the field of organic chemistry. They are studied for their potential uses in various industries, including pharmaceuticals, agriculture, and materials science .

properties

IUPAC Name

2,3-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZCGGBDNYTQHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179832
Record name Phenol, dimethoxy-
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Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethoxyphenol

CAS RN

5150-42-5, 25155-26-4
Record name 2,3-Dimethoxyphenol
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Record name 2,3-Dimethoxyphenol
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Record name Phenol, dimethoxy-
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Record name 2,3-Dimethoxyphenol
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Record name 2,3-dimethoxyphenol
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Record name 2,3-DIMETHOXYPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
356
Citations
MAR Matos, MS Miranda… - Journal of Chemical & …, 2003 - ACS Publications
The standard (p = 0.1 MPa) molar enthalpies of formation for 2-, 3-, and 4-methoxyphenol and 2,3-, 2,6-, and 3,5-dimethoxyphenol in the gaseous phase were derived from the standard …
Number of citations: 66 pubs.acs.org
U Azzena, G Melloni, L Pisano - Journal of the Chemical Society …, 1995 - pubs.rsc.org
Acetals of 2,3-dimethoxyphenol were used as the starting materials for the transformation of 1,2,3-trioxygenated benzenes into various 1-oxygenated-2,3-dicarbon-substituted benzenes…
Number of citations: 13 pubs.rsc.org
P Navotnaya - 2014 - digitalcommons.butler.edu
Lignin is the second most abundant biopolymer on our planet. It supports the structure of the plant to withstand the environmental conditions and protect the sugars inside the plant that …
Number of citations: 0 digitalcommons.butler.edu
CP Masuku - 1991 - degruyter.com
Thermolysis of 3, 5-, 2, 3-and 2, 6-dimethoxyphenols possessing the characteristic aromatic methoxyl group typical of lignins have been studied. The experiments were carricd out at …
Number of citations: 21 www.degruyter.com
MR Trejo-Hernandez, A Lopez-Munguia… - Process …, 2001 - Elsevier
Oxidation of phenol and polyphenolic compounds using aqueous extracts of the mushroom Agaricus bisporus residual culture medium (compost) was studied. Laccase was identified …
Number of citations: 133 www.sciencedirect.com
PJ Amorim Madeira, M Faddoul… - Journal of mass …, 2011 - Wiley Online Library
Some antioxidant mechanisms displayed by several phenolic compounds relate with OH bond dissociation energy. One way for its determination, in the gas‐phase, relies on acidity …
A Lauraguais, I Bejan, I Barnes… - The Journal of …, 2015 - ACS Publications
Rate coefficients for the reactions of hydroxyl radicals (OH) with a series of oxygenated aromatics (two methoxybenzene and five methoxyphenol isomers) have been obtained using the …
Number of citations: 28 pubs.acs.org
SL Daniel, ES Keith, H Yang, YS Lin… - … and biophysical research …, 1991 - Elsevier
The aromatic CO-dependent O-demethylating activity of Clostridium thermoaceticum was evaluated. Secondary aromatic substituent groups (-OH, -CO 2 H, -CH 2 OH, and -OCH 3 ) …
Number of citations: 76 www.sciencedirect.com
M Doi, M Matsui, Y Shuto… - Agricultural and biological …, 1989 - Taylor & Francis
In a previous paper, 1) we reported that Aspergillus repens MAO197, one· of the fungal strains isolated from Katsuobushi, O-methylated some phenols and made the pungent smoky …
Number of citations: 13 www.tandfonline.com
S Tanimoto, H Tominaga, Y Okada, M Nomura - Yakugaku Zasshi, 2006 - jstage.jst.go.jp
Plant-derived phenylpropanoid compounds (4-ethyl-2-methoxyphenol, 2, 6-dimethoxyphenol, 2, 3-dimethoxyphenol, 3, 4-dimethoxyphenol, 3, 5-dimethoxyphenol, 3, 4-…
Number of citations: 25 www.jstage.jst.go.jp

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